1-[(4-Chlorophenyl)sulfanyl]naphthalene
Description
Structure
3D Structure
Properties
CAS No. |
127567-57-1 |
|---|---|
Molecular Formula |
C16H11ClS |
Molecular Weight |
270.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfanylnaphthalene |
InChI |
InChI=1S/C16H11ClS/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
InChI Key |
QELZWGMHNLTPBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 4 Chlorophenyl Sulfanyl Naphthalene and Its Analogues
Direct Thiolation and Coupling Strategies
The direct formation of the C–S bond is a prominent approach for synthesizing 1-[(4-Chlorophenyl)sulfanyl]naphthalene. This typically involves the reaction of a naphthalene (B1677914) derivative with a chlorophenyl sulfur source, or vice versa.
Metal-Catalyzed Cross-Coupling Approaches for C–S Bond Formation
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, including the C–S bond in diaryl sulfides. wikipedia.org Both copper and palladium-based catalytic systems are widely employed.
The Ullmann condensation , a classic copper-catalyzed reaction, can be adapted for the synthesis of this compound. wikipedia.org This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base at elevated temperatures. For the synthesis of the target molecule, this could involve the reaction of 1-halonaphthalene (e.g., 1-iodonaphthalene (B165133) or 1-bromonaphthalene) with 4-chlorobenzenethiol. Modern variations of the Ullmann reaction often utilize soluble copper catalysts with ligands such as diamines or acetylacetonates, which can lead to milder reaction conditions and improved yields. wikipedia.org
Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination which has been extended to C-S bond formation, offer another versatile route. These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl halide or triflate with a thiol. For instance, 1-bromonaphthalene (B1665260) could be coupled with 4-chlorobenzenethiol in the presence of a palladium catalyst like Pd(OAc)₂ and a suitable ligand to afford this compound.
A summary of representative metal-catalyzed cross-coupling reactions for the synthesis of diaryl sulfides is presented in the table below.
| Catalyst System | Reactants | General Conditions | Reference |
| Copper/Ligand | Aryl Halide, Thiol | Base, High Temperature | wikipedia.org |
| Palladium/Phosphine Ligand | Aryl Halide/Triflate, Thiol | Base, Inert Atmosphere | mdpi.com |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the formation of the C–S bond. libretexts.org This reaction is particularly effective when one of the aromatic rings is activated by electron-withdrawing groups. To synthesize this compound via this route, one could envision the reaction of a highly activated naphthalene precursor with 4-chlorobenzenethiolate. For example, a naphthalene ring bearing a good leaving group (like a halogen) and strong electron-withdrawing groups at positions that stabilize the intermediate Meisenheimer complex could react with the sodium or potassium salt of 4-chlorobenzenethiol. libretexts.org
Conversely, an activated chlorobenzene (B131634) derivative could react with 1-naphthalenethiolate. For instance, 1-chloro-4-nitrobenzene (B41953) could react with 1-naphthalenethiol (B1663976) in the presence of a base to form the corresponding nitro-substituted diaryl sulfide (B99878), which could then be chemically modified to the target compound if necessary. The reaction proceeds through the addition of the nucleophilic thiolate to the aromatic ring, forming a resonance-stabilized intermediate, followed by the elimination of the leaving group. libretexts.org
Precursor Synthesis and Functionalization Techniques
The successful synthesis of this compound is highly dependent on the availability and purity of its precursors. Therefore, efficient methods for the synthesis of substituted naphthalene intermediates and chlorophenyl thiol precursors are crucial.
Synthesis of Substituted Naphthalene Intermediates
The primary naphthalene precursors for the synthesis of this compound are 1-halonaphthalenes and 1-naphthalenethiol.
1-Halonaphthalenes , such as 1-bromonaphthalene and 1-iodonaphthalene, are common starting materials for cross-coupling reactions. These can be prepared from naphthalene through electrophilic halogenation. However, direct halogenation can sometimes lead to mixtures of isomers, requiring purification.
1-Naphthalenethiol is a key intermediate that can be synthesized through several routes. A common laboratory-scale synthesis involves the reduction of naphthalene-1-sulfonyl chloride with a reducing agent like tin in the presence of hydrochloric acid. wikipedia.org Alternatively, it can be prepared from 1-bromonaphthalene via a Grignard reagent, which is then reacted with elemental sulfur followed by acidification. wikipedia.org Another method involves the palladium-catalyzed reaction of 1-bromonaphthalene with a silylthiolate, followed by hydrolysis. wikipedia.org A vapor-phase reaction of naphthol with hydrogen sulfide over a thoria catalyst has also been reported. google.com
A summary of synthetic routes to 1-naphthalenethiol is provided in the table below.
| Starting Material | Reagents | Product | Reference |
| Naphthalene-1-sulfonyl chloride | Sn/HCl | 1-Naphthalenethiol | wikipedia.org |
| 1-Bromonaphthalene | Mg, S, H⁺ | 1-Naphthalenethiol | wikipedia.org |
| 1-Bromonaphthalene | ⁱPr₃SiSK, Pd catalyst; Hydrolysis | 1-Naphthalenethiol | wikipedia.org |
| Naphthol | H₂S, Thoria catalyst | 1-Naphthalenethiol | google.com |
Synthesis of Chlorophenyl Thiol Precursors
The key precursor for the chlorophenyl moiety is 4-chlorobenzenethiol . This compound is commercially available but can also be synthesized in the laboratory. sigmaaldrich.comsigmaaldrich.com A common synthetic route involves the reduction of 4-chlorobenzenesulfonyl chloride. Another approach is the diazotization of 4-chloroaniline, followed by reaction with a sulfur-containing reagent.
Stereoselective and Regioselective Synthesis Considerations
Regioselectivity is a critical aspect of the synthesis of this compound. The substitution pattern on the naphthalene ring significantly influences the properties of the final compound. Electrophilic aromatic substitution on naphthalene generally favors the α-position (C1) over the β-position (C2). almerja.com This is attributed to the greater stability of the carbocation intermediate formed during α-substitution, which allows for more extensive resonance delocalization. almerja.com This inherent preference for α-substitution can be exploited in the synthesis of precursors like 1-halonaphthalenes. For C-H functionalization strategies on 1-substituted naphthalenes, directing groups can be employed to achieve high regioselectivity at various positions on the naphthalene ring. nih.gov
Stereoselectivity is generally not a concern in the synthesis of this compound itself, as the molecule is achiral. However, for the synthesis of chiral analogues, where chirality may be introduced through substituents on either aromatic ring or at the sulfur atom (in the case of sulfoxides or sulfimides derived from the sulfide), stereoselective methods would be necessary. The synthesis of optically active diaryl sulfides has been achieved through methods such as the copper-catalyzed diastereoselective imidation of diaryl sulfides bearing a chiral auxiliary. nih.gov Furthermore, the development of enantioselective catalytic methods for the synthesis of chiral diaryl sulfides is an active area of research. rsc.org
Green Chemistry Principles in the Synthesis of Arylsulfanyl Naphthalenes
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iitj.ac.inresearchgate.net Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, employing safer solvents and auxiliaries, and increasing energy efficiency. nih.govgreenchemistry-toolkit.org In the synthesis of arylsulfanyl naphthalenes, these principles are being applied through innovative techniques such as the use of alternative energy sources, environmentally benign solvents, and catalyst-free systems.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to accelerate reaction rates, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. ukm.myresearchgate.net This technique facilitates uniform and direct heating of reactants, which can enhance the efficiency of reactions for synthesizing naphthalene derivatives and other heterocyclic compounds. ukm.mydpkmr.edu.in In the context of diaryl thioether synthesis, the combination of microwave heating with ionic liquids has been shown to have a synergistic effect, substantially improving reaction times and yields. unipi.ittandfonline.comtandfonline.com For instance, a microwave-assisted Ullmann-type reaction in an ionic liquid medium can produce diaryl thioethers in high yield (85%) in just 40 minutes. tandfonline.com
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic pathway. tandfonline.com The phenomenon of acoustic cavitation generates localized high temperatures and pressures, which can enhance reaction rates and yields. iitj.ac.inutu.ac.in Ultrasound-assisted synthesis is noted for its high efficiency, reduced reaction times, and minimization of waste. tandfonline.comutu.ac.in This method has been successfully applied to the synthesis of various organic compounds, including diaryl ethers, under mild, catalyst-free conditions. nih.govnih.gov The use of ultrasound can facilitate reactions in environmentally friendly solvents like water or even under solvent-free conditions, further enhancing the green credentials of the synthetic process. nih.govacs.org
Solvent-Free and Catalyst-Free Approaches:
Eliminating organic solvents is a primary goal of green chemistry, as they are a major source of chemical pollution. nih.govjddhs.com Solvent-free reactions, often conducted by grinding solid reactants together, can lead to quantitative yields and prevent pollution at the source. rsc.orgresearchgate.netmdpi.com These methods simplify work-up procedures and reduce waste.
Similarly, developing catalyst-free reactions is highly desirable to avoid issues related to catalyst toxicity, cost, and removal from the final product. researchgate.net Research has demonstrated the feasibility of synthesizing diaryl ethers and other compounds without any catalyst, often facilitated by green techniques like ultrasound. nih.gov A facile, catalyst-free sulfonylation of phenoxazine (B87303) with sulfonyl hydrazides has been developed in a water/HFIP medium, showcasing a metal- and catalyst-free protocol that provides moderate to high yields. researchgate.net
Ionic Liquids as Green Solvents:
Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, thermal stability, and recyclability. unipi.ittandfonline.comtandfonline.com They can act as both the solvent and catalyst in chemical reactions. unipi.ittandfonline.comtandfonline.com In the synthesis of diaryl thioethers, ionic liquids like 1-butyl-3-methylimidazolium bromide ([BMIM]Br) have been used successfully in Ullmann-type reactions. unipi.ittandfonline.comtandfonline.com The combination of ionic liquids with microwave irradiation provides a more eco-friendly alternative to traditional methods that use volatile organic compounds. unipi.ittandfonline.comtandfonline.comresearchgate.netconsensus.app
The following table summarizes various green synthetic approaches for diaryl thioethers, which are analogues of this compound.
Table 1: Comparison of Green Synthetic Methodologies for Diaryl Thioether Synthesis
| Methodology | Energy Source | Solvent/Catalyst System | Key Advantages | Reaction Time | Yield |
|---|---|---|---|---|---|
| Microwave-Assisted | Microwave | Ionic Liquid ([BMIM]Br) / Copper catalyst | Rapid heating, reduced reaction time, high yield | 40 minutes | 85% tandfonline.com |
| Ultrasound-Assisted | Ultrasound | None (catalyst-free) | Mild conditions, catalyst-free, good to excellent yields | Not specified | Good to excellent nih.gov |
| Solvent-Free Grinding | Mechanical | Solid NaOH | No solvent, simple work-up, quantitative yields | 5 minutes | 96-98% mdpi.com |
| Catalyst-Free | Conventional Heating | H2O/HFIP | No metal catalyst, environmentally friendly | 24 hours | Moderate to high researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 1 4 Chlorophenyl Sulfanyl Naphthalene
Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Moiety
There is a lack of specific studies detailing the electrophilic aromatic substitution reactions on the naphthalene ring of 1-[(4-Chlorophenyl)sulfanyl]naphthalene. In theory, the sulfanyl (B85325) group (-S-) is an ortho-, para-directing activator due to the lone pairs on the sulfur atom which can stabilize the arenium ion intermediate through resonance. However, the bulky chlorophenylsulfanyl group may exert significant steric hindrance, primarily directing incoming electrophiles to the less hindered positions of the naphthalene ring. The precise regioselectivity and reaction conditions for transformations such as nitration, halogenation, Friedel-Crafts alkylation, or acylation on the naphthalene moiety of this specific compound have not been experimentally determined or reported.
Oxidation and Reduction Pathways of the Sulfanyl Linkage
The oxidation of the sulfanyl linkage in diaryl sulfides is a common transformation, typically yielding sulfoxides and subsequently sulfones upon further oxidation. It is expected that this compound would undergo similar transformations. The oxidation to the corresponding sulfoxide, 1-[(4-chlorophenyl)sulfinyl]naphthalene, and sulfone, 1-[(4-chlorophenyl)sulfonyl]naphthalene, could likely be achieved using common oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate.
Conversely, the reduction of the sulfanyl linkage is less common as it is already in a low oxidation state. Reductive cleavage of the C-S bond is possible but typically requires harsh conditions or specific reagents like Raney nickel. No specific studies on the reduction pathways for this compound have been found.
Reactions Involving the Chlorophenyl Substituent
The chlorophenyl group in this compound is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups ortho or para to the chlorine atom, which is not the case here. Therefore, reactions such as nucleophilic displacement of the chloride are not expected under standard conditions.
Reactions involving the chlorine atom, such as Suzuki or other cross-coupling reactions, are theoretically possible and would lead to the formation of more complex biaryl or substituted phenyl structures. However, the successful implementation of such reactions would depend on the choice of catalyst and reaction conditions to avoid side reactions involving the naphthalene ring or the sulfanyl linkage. There are no specific reports of such transformations for this compound.
Investigation of Reaction Kinetics and Thermodynamic Parameters
No studies investigating the reaction kinetics or thermodynamic parameters for any transformation of this compound have been reported in the available literature. Such studies would be essential to understand the reaction rates, activation energies, and the influence of temperature on the reaction outcomes for the potential reactions mentioned above. The absence of this data precludes a quantitative discussion of the compound's reactivity.
Proposed Reaction Mechanisms for Key Transformations
In the absence of experimental studies, any proposed reaction mechanism for transformations of this compound remains speculative. For a hypothetical electrophilic substitution on the naphthalene ring, the mechanism would follow the general steps of electrophile attack to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. The regioselectivity would be influenced by the electronic and steric effects of the chlorophenylsulfanyl substituent.
For the oxidation of the sulfanyl linkage, the mechanism would involve the nucleophilic attack of the sulfur atom on the oxidizing agent. The specific steps would depend on the oxidant used.
Without experimental evidence or computational studies, these proposed mechanisms are based on general principles of organic chemistry rather than specific investigations of this compound.
Theoretical and Computational Studies of 1 4 Chlorophenyl Sulfanyl Naphthalene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. For 1-[(4-Chlorophenyl)sulfanyl]naphthalene, these calculations would illuminate the distribution of electrons within the molecule, which is crucial for predicting its reactivity and physical properties.
Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are standard tools for this purpose. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be a primary focus. The energy and shape of these frontier orbitals dictate the molecule's behavior as an electron donor or acceptor. For an aryl sulfide (B99878) like this, the HOMO is typically expected to have significant contributions from the sulfur atom's lone pairs and the π-systems of the aromatic rings. The LUMO is likely a π* orbital distributed over the naphthalene (B1677914) or chlorophenyl ring. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and electronic transition properties.
Further analysis would involve calculating the molecular electrostatic potential (MEP). An MEP map would visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack. For this molecule, negative potential would be expected around the chlorine atom and the sulfur atom due to their lone pairs, as well as above and below the π-systems of the aromatic rings.
Table 1: Hypothetical Electronic Properties from Quantum Chemical Calculations
| Property | Predicted Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively high | Indicates potential for electron donation |
| LUMO Energy | Relatively low | Indicates potential for electron acceptance |
| HOMO-LUMO Gap | Moderate | Suggests kinetic stability and specific UV-Vis absorption |
| MEP Negative Sites | S, Cl, π-systems | Likely sites for interaction with electrophiles/cations |
| MEP Positive Sites | Aromatic Protons | Likely sites for interaction with nucleophiles/anions |
Note: This table represents expected values based on the general principles of computational chemistry applied to aryl sulfides. Specific values would require dedicated calculations.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and interactions with other molecules. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule.
This analysis would begin by scanning the potential energy surface as a function of the key dihedral angles, specifically the C-S-C-C angles that define the orientation of the naphthalene and chlorophenyl rings relative to the central sulfur atom. Quantum mechanical methods, often DFT, are used to calculate the energy of each conformation to identify the global minimum and other low-energy conformers. It is expected that the molecule would adopt a non-planar, "bent" conformation to minimize steric hindrance between the two bulky aromatic groups.
Molecular Dynamics (MD) simulations could then be employed to study the dynamic behavior of the molecule over time. By simulating the motion of atoms under classical mechanics, MD provides insights into the flexibility of the molecule, the accessibility of different conformations at various temperatures, and its interaction with a solvent. For this compound, an MD simulation in a solvent like water or an organic solvent would reveal how the molecule's conformation fluctuates and how it interacts with its environment through van der Waals forces or other non-covalent interactions.
Predictive Modeling of Spectroscopic Signatures
Computational chemistry offers powerful tools for predicting spectroscopic data, which is essential for identifying and characterizing compounds.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework, one can calculate the magnetic shielding tensors for each nucleus. uncw.edu These values, when referenced against a standard like tetramethylsilane (TMS), provide predicted chemical shifts. Such calculations are highly sensitive to the molecular geometry, making the results from conformational analysis crucial for obtaining accurate predictions through Boltzmann averaging over the low-energy conformers. uncw.edu Recent advances using machine learning have also shown high accuracy in predicting ¹H NMR shifts from a chemical structure. nih.govnih.gov
Vibrational (IR/Raman) Spectroscopy: Theoretical vibrational spectra can be computed by calculating the second derivatives of the energy with respect to atomic positions. This yields the frequencies and intensities of the vibrational modes. For this compound, characteristic peaks would include C-H stretching from the aromatic rings, C=C stretching within the rings, and the C-S stretching mode, which would be of particular interest. DFT calculations have been shown to provide good descriptions of observed SERS (Surface-Enhanced Raman Scattering) spectra for related molecules like 2-naphthalenethiol. polimi.it
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. By calculating the excitation energies and oscillator strengths of electronic transitions (e.g., from HOMO to LUMO), a theoretical UV-Vis spectrum can be generated. This would help identify the characteristic π-π* transitions of the aromatic systems.
Reaction Pathway Elucidation through Computational Chemistry
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. For this compound, this could involve studying its formation or its subsequent reactions.
For instance, the synthesis of aryl sulfides often involves transition-metal-catalyzed cross-coupling reactions. nih.govacs.org Computational studies can elucidate the reaction mechanism by mapping the potential energy surface of the entire catalytic cycle. This involves locating the structures and energies of reactants, intermediates, transition states, and products. By calculating the activation energy for each step (the energy difference between a reactant/intermediate and its corresponding transition state), the rate-determining step of the reaction can be identified. DFT calculations have been used to study the mechanism of metal-free aryl sulfide synthesis, demonstrating pathways involving reductive elimination. chemrxiv.org Similarly, one could computationally investigate the molecule's degradation pathways, such as oxidation at the sulfur atom to form sulfoxides and sulfones, by modeling the reaction with an oxidizing agent and calculating the energy barriers involved.
Application of Density Functional Theory (DFT) in Understanding Chemical Behavior
Density Functional Theory (DFT) is a versatile and widely used quantum chemical method that balances computational cost with accuracy, making it the workhorse for many of the analyses described above. researchgate.net
In the context of this compound, DFT would be applied to:
Optimize Molecular Geometry: Determining the lowest energy structure and the relative energies of different conformers.
Calculate Electronic Properties: Computing orbital energies (HOMO/LUMO), electron density, and electrostatic potential to understand reactivity. mdpi.com
Predict Spectroscopic Data: Using methods like GIAO for NMR and TD-DFT for UV-Vis spectra to aid in experimental characterization. nih.gov
Model Reaction Mechanisms: Calculating the energies of transition states and intermediates to understand how the molecule is formed and how it reacts.
Derive Reactivity Descriptors: Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity, hardness, and softness from orbital energies. These descriptors help in predicting the molecule's reactivity in a more quantitative manner.
The application of various DFT functionals, which are approximations for the exchange-correlation energy, allows researchers to tailor the calculations to the specific property of interest. Comparing results from different functionals is a common practice to ensure the reliability of the computational predictions.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Tetramethylsilane |
Advanced Applications of 1 4 Chlorophenyl Sulfanyl Naphthalene in Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Organic Molecules
While specific examples of 1-[(4-Chlorophenyl)sulfanyl]naphthalene as a direct precursor in the synthesis of complex organic molecules are not prominently reported, its structure suggests potential utility as a versatile synthetic intermediate. The naphthalene (B1677914) moiety can undergo various electrophilic substitution reactions, and the sulfide (B99878) linkage offers a site for oxidation to sulfoxides or sulfones, thereby introducing new functional groups and modifying the electronic properties of the molecule.
The presence of the chlorine atom on the phenyl ring also provides a handle for cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. These reactions are fundamental in the construction of more intricate molecular frameworks, potentially leading to the synthesis of novel pharmaceutical agents or functional materials. The reactivity of the naphthalene core and the chlorophenyl group could be selectively controlled through careful choice of reaction conditions, allowing for a stepwise and controlled elaboration of the initial structure.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Potential Product Class | Reagents and Conditions |
|---|---|---|
| Electrophilic Aromatic Substitution | Substituted Naphthalene Derivatives | Halogens, Nitrating agents, Acyl chlorides with Lewis acids |
| Oxidation | Sulfoxides and Sulfones | Oxidizing agents (e.g., H₂O₂, m-CPBA) |
Integration into Polymeric and Supramolecular Architectures
The integration of this compound into polymeric and supramolecular structures is an area ripe for exploration. The aromatic nature of both the naphthalene and chlorophenyl rings suggests the potential for π-π stacking interactions, which are crucial in the self-assembly of supramolecular architectures. These non-covalent interactions can direct the formation of ordered structures such as liquid crystals, gels, or molecularly imprinted polymers.
Furthermore, the compound could be functionalized with polymerizable groups, such as vinyl or acetylene (B1199291) moieties, to be incorporated as a monomer in polymerization reactions. The resulting polymers would possess the unique electronic and photophysical properties of the this compound unit, potentially leading to materials with applications in organic electronics or sensing. The sulfide linkage could also impart a degree of flexibility to the polymer backbone.
Contribution to Novel Organic Materials Development
The development of novel organic materials could significantly benefit from the incorporation of this compound. The extended π-conjugated system of the naphthalene ring suggests that this compound, and materials derived from it, may exhibit interesting photophysical properties, such as fluorescence or phosphorescence. These properties are highly sought after for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents.
The presence of the heavy chlorine atom could also promote intersystem crossing, potentially leading to efficient triplet state formation. This is a key characteristic for materials used in photodynamic therapy and as emitters in phosphorescent OLEDs. The combination of the electron-rich naphthalene and the electron-withdrawing chlorophenyl group could also lead to intramolecular charge transfer (ICT) characteristics, which are desirable for nonlinear optical materials and as fluorescent probes for sensing environmental polarity.
Table 2: Potential Material Applications based on Inferred Properties
| Potential Application | Relevant Inferred Property |
|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Fluorescence, Phosphorescence (due to heavy atom effect) |
| Organic Photovoltaics (OPVs) | π-conjugation, Potential for charge transfer |
| Chemical Sensors | Fluorescence quenching or enhancement upon analyte binding |
Catalytic Applications and Ligand Design Principles
The sulfur atom in this compound possesses lone pairs of electrons, making it a potential coordination site for metal ions. This suggests that the compound could serve as a ligand in coordination chemistry and catalysis. The design of ligands is a cornerstone of developing efficient and selective catalysts for a wide range of chemical transformations.
By modifying the naphthalene or chlorophenyl rings with additional donor atoms, a multidentate ligand could be synthesized with this compound as the core structure. Such ligands could form stable complexes with transition metals, which could then be investigated for their catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation. The steric and electronic properties of the ligand could be fine-tuned by introducing different substituents on the aromatic rings, thereby influencing the catalytic performance of the resulting metal complex. The principles of ligand design would involve considering the chelate effect, bite angle, and electronic donor/acceptor properties to optimize the catalytic system for a specific reaction.
Biological Interactions and Mechanistic Insights of 1 4 Chlorophenyl Sulfanyl Naphthalene Non Clinical Focus
In Vitro Investigations of Enzyme Inhibition Mechanisms
There is no specific information available in the scientific literature regarding the in vitro investigation of enzyme inhibition mechanisms for 1-[(4-Chlorophenyl)sulfanyl]naphthalene. Studies on structurally related, but distinct, naphthalene (B1677914) derivatives have explored their potential as enzyme inhibitors. For instance, certain naphthalene sulfonamides have been investigated as inhibitors of the Keap1-Nrf2 protein-protein interaction. However, these findings cannot be directly extrapolated to this compound. Without dedicated experimental data, any discussion on its potential enzyme inhibition would be purely speculative.
Receptor Binding Studies and Molecular Recognition
No receptor binding studies or data on the molecular recognition of this compound have been reported in the available scientific literature. Understanding how a compound interacts with biological receptors is fundamental to elucidating its mechanism of action. Such studies would typically involve assays to determine the binding affinity and selectivity of the compound for various receptors. The absence of this information means that the molecular targets of this compound, if any, remain unknown.
Interactions with Cellular Components at the Molecular Level
Detailed information on the interactions of this compound with cellular components at the molecular level is not available. Research in this area would involve investigating how the compound interacts with cellular structures such as membranes, proteins, and nucleic acids. This information is crucial for understanding its potential biological effects.
Analysis of Structure-Binding Affinity Relationships in Biological Systems
A critical aspect of drug discovery and chemical biology is the analysis of structure-activity relationships (SAR), which correlates the chemical structure of a compound with its biological activity. For this compound, there are no published studies that analyze its structure-binding affinity relationships in any biological system. SAR studies on other classes of naphthalene derivatives have been conducted, but these are not applicable to the specific structure of this compound.
Exploration of Specific Molecular Targets and Pathways (e.g., Antifungal, Antimicrobial at a mechanistic level)
While some naphthalene-containing compounds have demonstrated antifungal and antimicrobial properties, there is no specific research detailing the mechanistic pathways or molecular targets of this compound in these contexts. For example, some azole derivatives incorporating a naphthalene moiety have been shown to target fungal lanosterol 14α-demethylase. However, it is not known if this compound possesses similar activity or targets other specific pathways involved in microbial growth and survival.
Structure Activity Relationship Sar Studies for 1 4 Chlorophenyl Sulfanyl Naphthalene Analogues
Systematic Structural Modifications and Their Impact on Molecular Activity
Systematic structural modifications of a lead compound are fundamental to understanding its SAR. For 1-[(4-Chlorophenyl)sulfanyl]naphthalene, this involves altering the three main components of the molecule: the naphthalene (B1677914) ring, the chlorophenyl ring, and the sulfanyl (B85325) (thioether) linker. The goal is to investigate the effects of these changes on the compound's interaction with biological targets.
Modifications of the Naphthalene Moiety: The position of the sulfanyl group on the naphthalene ring is crucial. Moving the linkage from the 1-position to the 2-position could significantly alter the molecule's three-dimensional shape and its ability to fit into a biological target's binding site. Furthermore, the introduction of substituents on the naphthalene ring, such as hydroxyl, methoxy, or small alkyl groups, can influence properties like solubility, electronic distribution, and steric profile. For instance, in studies of related 1,4-naphthoquinones, the addition of substituents has been shown to modulate their anticancer activities. nih.govnih.gov
Modifications of the Chlorophenyl Moiety: The 4-chloro substituent on the phenyl ring is a key feature. Altering the position of the chlorine atom (e.g., to the 2- or 3-position) or replacing it with other halogens (Fluorine, Bromine, Iodine) can impact the electronic nature and lipophilicity of the entire molecule. The presence and position of a halogen can be essential for specific interactions, such as halogen bonding, with a target protein. Replacing the chlorine with electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) would systematically probe the electronic requirements for activity.
Modifications of the Sulfanyl Linker: The thioether bridge provides a degree of flexibility. Replacing the sulfur atom with an oxygen (ether), a sulfoxide, a sulfone, or an amino group (amine) would change the geometry, polarity, and hydrogen bonding capability of the linker. Such modifications are common in drug design to optimize pharmacokinetic and pharmacodynamic properties. Preliminary SAR studies on sulfonyl-naphthalene-1,4-diols have shown that the sulfonyl group is required for their inhibitory activity against the E. coli FabH enzyme. nih.gov
The hypothetical impact of these modifications on molecular activity is summarized in the interactive table below.
| Modification Site | Modification | Potential Impact on Activity | Rationale |
| Naphthalene Ring | Change substituent position from 1 to 2 | Decrease or Increase | Alters spatial arrangement of phenyl ring relative to naphthalene. |
| Naphthalene Ring | Add hydroxyl group | Increase | Potential for new hydrogen bond interactions. |
| Naphthalene Ring | Add methoxy group | Increase or Decrease | Alters electronics and sterics; may improve metabolic stability. |
| Chlorophenyl Ring | Move chlorine to 2- or 3-position | Decrease or Increase | Affects electronic distribution and potential for halogen bonding. |
| Chlorophenyl Ring | Replace chlorine with fluorine | Increase or Decrease | Fluorine can alter pKa and metabolic stability. |
| Chlorophenyl Ring | Replace chlorine with methyl group | Decrease | Removes potential halogen bond and alters electronics. |
| Sulfanyl Linker | Oxidize to sulfoxide/sulfone | Increase or Decrease | Increases polarity, alters geometry and H-bond accepting ability. |
| Sulfanyl Linker | Replace with Oxygen (ether) | Decrease | Changes bond angles and electronic character of the linker. |
Influence of Substituent Effects on Bioactive Properties
The electronic and steric effects of substituents play a pivotal role in the bioactivity of a molecule. For this compound analogues, these effects can be systematically studied to enhance desired properties.
Electronic Effects: The 4-chlorophenyl group is weakly deactivating due to the electron-withdrawing nature of the chlorine atom. This influences the electron density of the entire molecule, which can be crucial for interactions with biological targets. Replacing the chlorine with a strong electron-donating group like an amino or hydroxyl group, or a strong electron-withdrawing group like a nitro group, would significantly alter the molecule's electronic profile. These changes can affect the strength of binding to a target protein, for example, through altered cation-pi or pi-pi stacking interactions.
Steric Effects: The size and shape of substituents (steric hindrance) are critical for ensuring a proper fit within a binding pocket. The introduction of bulky substituents on either the naphthalene or the phenyl ring could sterically hinder the molecule from adopting the optimal conformation for binding. Conversely, in some cases, a larger group might be necessary to fill a hydrophobic pocket and increase binding affinity. Studies on other bicyclic compounds have demonstrated that even small changes, like the addition of a methyl group, can significantly impact inhibitory potency. polyu.edu.hk
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is valuable for predicting the activity of newly designed analogues and for understanding the physicochemical properties that are important for bioactivity.
For a series of this compound analogues, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as:
Electronic: Dipole moment, partial charges, HOMO/LUMO energies.
Steric: Molecular volume, surface area, specific conformational descriptors.
Hydrophobic: LogP (partition coefficient), molar refractivity.
Topological: Connectivity indices that describe the branching and shape of the molecule.
Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates a selection of these descriptors with the observed biological activity. semanticscholar.org A reliable QSAR model can then be used to predict the activity of untested analogues, thereby prioritizing synthetic efforts.
The general equation for a simple MLR-based QSAR model is: Biological Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + constant
Where c1, c2, etc., are the coefficients determined by the regression analysis. The quality of a QSAR model is assessed by its statistical robustness, often evaluated through cross-validation techniques like leave-one-out (LOO).
Pharmacophore Modeling and Ligand-Based Drug Design Principles (Excluding Clinical Outcomes)
Pharmacophore modeling is a powerful tool in ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. dovepress.com A pharmacophore represents the essential 3D arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.
For this compound and its analogues, a pharmacophore model could be developed based on a set of active compounds. The key chemical features would likely include:
Aromatic rings: Representing the naphthalene and phenyl moieties.
Halogen bond acceptor: The chlorine atom.
Hydrogen bond acceptors/donors: If substituents like hydroxyl or amino groups are introduced.
Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that possess the required features and are therefore likely to be active. dovepress.com This approach facilitates the discovery of new chemical scaffolds that may have improved properties over the initial lead compound.
Computational SAR Studies for Predicting Molecular Interactions
Computational SAR studies, including molecular docking and molecular dynamics simulations, provide insights into how a ligand might bind to its target protein at an atomic level. These methods are instrumental in understanding the SAR of this compound analogues.
Molecular Docking: If the 3D structure of the target protein is known, molecular docking can be used to predict the preferred binding orientation and affinity of a series of analogues. The docking process involves placing the ligand into the binding site of the receptor and scoring the different poses based on a scoring function that estimates the binding energy. This can help to rationalize the observed SAR; for example, it might reveal why a particular substituent enhances binding by forming a specific interaction with an amino acid residue in the binding site.
Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-receptor complex. By simulating the movement of atoms over time, MD can assess the stability of the docked pose and identify key interactions that are maintained throughout the simulation. This can be particularly useful for understanding the role of flexibility in both the ligand and the protein upon binding.
These computational approaches can guide the design of new analogues with predicted improved binding affinities, thus streamlining the drug discovery process.
Future Research Directions and Unexplored Avenues for 1 4 Chlorophenyl Sulfanyl Naphthalene
Development of Novel Synthetic Routes
Traditional methods for synthesizing diaryl sulfides often rely on transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. mdpi.comnih.gov While effective, these methods can have drawbacks, including the use of expensive and toxic metal catalysts like palladium and copper, harsh reaction conditions, and limited functional group tolerance. bohrium.com Future research should focus on developing more efficient, sustainable, and cost-effective synthetic routes to 1-[(4-Chlorophenyl)sulfanyl]naphthalene and its analogues.
Key areas for exploration include:
Transition-Metal-Free Synthesis: Investigating novel methodologies that avoid transition metals is a primary goal. This could involve visible-light-promoted reactions or the use of dimsyl anion to facilitate cross-coupling between aryl halides and diaryl dichalcogenides. researchgate.net
C-H Functionalization: Direct C-H activation/thiolation of naphthalene (B1677914) with 4-chlorothiophenol (B41493) or its precursors would be a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. mdpi.com
Novel Catalytic Systems: Exploring catalysts based on more abundant and less toxic metals, such as nickel or iron, could provide greener alternatives to palladium and copper. acs.orgacs.org Nickel-catalyzed aryl exchange reactions, for instance, offer a pathway that avoids the use of odorous thiols. acs.orgacs.org
Flow Chemistry: Implementing continuous flow synthesis could offer improved reaction control, higher yields, enhanced safety, and easier scalability compared to traditional batch processes.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Photocatalysis | Metal-free, mild conditions, sustainable (uses light energy) | Development of new organic dyes or semiconductor-based photocatalysts. researchgate.net |
| C-H Activation | High atom economy, reduced waste, simplified starting materials | Discovery of selective catalysts for direct C-S bond formation on the naphthalene core. mdpi.com |
| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity (e.g., using Ni, Fe, or Cu catalysts) | Designing robust ligand systems for base metal catalysts to improve efficiency and scope. bohrium.comacs.org |
| Flow Chemistry | Enhanced safety, scalability, and process control | Optimization of reaction parameters (temperature, pressure, residence time) in a continuous flow reactor. |
Investigation of Advanced Spectroscopic Characterization Techniques
While standard techniques like NMR and Mass Spectrometry are sufficient for routine characterization, advanced spectroscopic methods can provide deeper insights into the electronic structure, conformation, and dynamics of this compound. Such understanding is crucial for designing molecules with tailored properties.
Future research could employ:
Sulfur K-edge X-ray Absorption Spectroscopy (XAS): This technique is highly sensitive to the chemical environment of the sulfur atom. nih.gov It can provide valuable data on the S-C bond's nature and the molecule's electronic structure, which is influenced by the substituents on both the naphthalene and phenyl rings. nih.gov
Two-Dimensional NMR Techniques: Advanced 2D NMR experiments (e.g., HOESY, ROESY) can elucidate the molecule's preferred conformation in solution, particularly the rotational dynamics around the C-S bonds. This is critical as conformation often dictates biological activity and material properties.
Solid-State NMR (ssNMR): For potential applications in materials science, ssNMR can characterize the structure, packing, and dynamics of the compound in the solid state, providing information unattainable from solution-state NMR.
Exploration of New Applications in Emerging Technologies
The unique combination of a planar, electron-rich naphthalene system and a halogenated phenyl ring connected by a flexible sulfide (B99878) linker suggests potential applications beyond traditional pharmaceuticals.
Unexplored avenues include:
Organic Electronics: The conjugated π-systems of the aromatic rings make this scaffold a candidate for organic semiconductor materials. Future work could involve synthesizing derivatives and evaluating their performance in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
Molecular Sensors: The sulfide moiety can be oxidized, and the naphthalene ring can exhibit fluorescence. These properties could be exploited to design chemosensors. For example, selective oxidation of the sulfur atom in the presence of specific analytes could lead to a detectable change in the fluorescence of the naphthalene group.
Antiviral Agents: Naphthalene derivatives have been investigated as inhibitors of viral enzymes like RNA-dependent RNA polymerase (RdRp), a crucial target in antiviral drug development. ekb.eg The specific structure of this compound could be explored for activity against various viral targets.
| Emerging Technology | Relevant Property | Research Direction |
| Organic Electronics | π-conjugated aromatic system | Synthesis of derivatives with modified substituents to tune charge transport properties. |
| Chemical Sensing | Fluorescence of naphthalene, redox-active sulfide linker | Design of probes for reactive oxygen species (ROS) or specific metal ions. |
| Antiviral Therapeutics | Naphthalene scaffold | Screening against a panel of viral enzymes and cell-based replication assays. ekb.eg |
| Anticancer Agents | Diaryl sulfide and naphthalene motifs | Evaluation against various cancer cell lines, such as breast cancer (MCF-7), where related structures have shown activity. nih.govacs.org |
Deeper Mechanistic Understanding of Biological and Chemical Transformations
A thorough understanding of how this compound behaves in chemical reactions and biological systems is essential for its rational application.
Future research should focus on:
Metabolic Pathway Analysis: Identifying the metabolic fate of the compound in biological systems is crucial for any potential therapeutic application. This involves in vitro studies with liver microsomes and in vivo studies to identify metabolites formed via oxidation, hydrolysis, or conjugation. The naphthalene and chlorophenyl rings are both susceptible to oxidative metabolism. nih.gov
Reaction Mechanism Studies: For synthetic transformations, detailed mechanistic studies using techniques like kinetic analysis, isotopic labeling, and computational modeling can lead to reaction optimization and the discovery of new reactivity. For instance, understanding the precise mechanism of a nickel-catalyzed aryl exchange reaction could allow for the rational design of more efficient catalysts. acs.org
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict reaction pathways, transition state energies, and spectroscopic properties. nih.gov This can provide insights that are difficult to obtain experimentally, such as the precise nature of intermediates in a catalytic cycle. nih.gov
Integration with Artificial Intelligence and Machine Learning for Predictive Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling data-driven discovery. nih.govacs.org These tools can accelerate the research and development of new molecules like this compound.
Future integration of AI/ML could include:
Predictive Synthesis Planning: Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic routes by analyzing vast reaction databases. nih.govacs.org This could help overcome challenges in synthesizing complex derivatives.
Property Prediction: ML models can be trained on existing data to predict various properties of new, unsynthesized analogues of this compound. This includes predicting biological activity (e.g., toxicity, binding affinity to a target protein) and physicochemical properties (e.g., solubility, electronic properties). mdpi.comearth.com
De Novo Molecular Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for a specific application, such as binding to a particular enzyme's active site or possessing ideal electronic properties for an OLED device.
Automated Experimentation: AI algorithms can be coupled with automated synthesis and characterization platforms to create closed-loop research cycles. technologynetworks.com The AI could design a set of experiments, which are then performed by robots, and the results are used to train the AI model for the next round of designs, dramatically accelerating the pace of discovery. earth.comtechnologynetworks.com
| AI/ML Application | Objective | Potential Impact |
| Retrosynthesis Prediction | Propose efficient synthetic pathways to novel derivatives. | Reduces time and resources spent on developing synthetic routes. acs.org |
| QSAR Modeling | Predict biological activity or toxicity based on molecular structure. | Prioritizes which derivatives to synthesize and test, increasing the success rate. mdpi.com |
| Generative Models | Design new molecules with optimized properties. | Expands the accessible chemical space for new drug candidates or materials. |
| Automated Platforms | High-throughput synthesis and screening guided by AI. | Accelerates the design-make-test-analyze cycle in materials and drug discovery. earth.comtechnologynetworks.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
